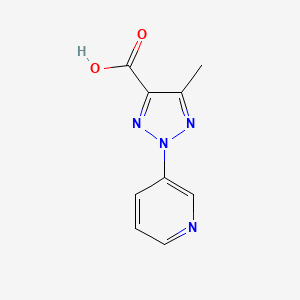
N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide
Vue d'ensemble
Description
N,N’-Bis(2,4,6-trimethoxyphenyl)oxalamide, also known as BTMPO, is a chemical compound with the molecular formula C20H24N2O8 and a molecular weight of 420.41 . It is used as a ligand for the copper-catalyzed coupling of aryl bromides and secondary amines .
Molecular Structure Analysis
The molecular structure of BTMPO consists of two 2,4,6-trimethoxyphenyl groups attached to an oxalamide group . The exact structure can be found in the referenced MOL file .Chemical Reactions Analysis
BTMPO is used as a ligand in the copper-catalyzed coupling of aryl bromides and secondary amines . This reaction is particularly effective for coupling with more sterically hindered acyclic secondary amines .Physical And Chemical Properties Analysis
BTMPO is a powder with a predicted density of 1.283±0.06 g/cm3 and a predicted pKa of 9.06±0.70 . It has a molecular weight of 420.41 .Applications De Recherche Scientifique
Catalytic Activity in Chemical Reactions
N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO) has shown effectiveness in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This method allows for the coupling of a broad range of (hetero)aryl bromides with various amines at low temperatures, highlighting BTMPO's role in enhancing catalytic activity in chemical synthesis (Bhunia, Kumar, & Ma, 2017).
Involvement in Spider Venom Composition
A derivative of N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide, specifically N, N'-bis(4-guanidinobutyl)oxalamide, was identified as a major component in the venom of the primitive hunting spider, Plectreurys tristis. This compound's function remains unknown as it does not confer insecticidal or fungicidal activity in the examined systems (Quistad, Lam, & Casida, 1993).
Applications in Polymer Chemistry
The synthesis and characterization of oxalamide-based coordination polymers have been explored, utilizing N,N'-bis(2-dicarboxyphenyl)-oxalamide in various metal chemistries to create different structural polymers. These studies shed light on the potential of oxalamide derivatives in designing new materials with specific properties (Margariti et al., 2020).
Role in Pharmaceutical Research
Studies have shown that N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide and its derivatives can act as inhibitors in pharmaceutical research. For instance, certain oxalamide derivatives have been evaluated for their inhibitory activity against acetyl- and butyryl-cholinesterase, relevant to Alzheimer’s disease research (Yerdelen et al., 2015).
Exploring Molecular Structures
The molecular structures involving N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide and its derivatives have been extensively studied, contributing to our understanding of molecular reactivity and stability. This includes investigations into carbenium salts and their unusual stabilities and reactivities, which are critical in the field of organic chemistry (Wada et al., 1997).
Safety And Hazards
BTMPO is classified under GHS07 for safety. The hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .
Propriétés
IUPAC Name |
N,N'-bis(2,4,6-trimethoxyphenyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O8/c1-25-11-7-13(27-3)17(14(8-11)28-4)21-19(23)20(24)22-18-15(29-5)9-12(26-2)10-16(18)30-6/h7-10H,1-6H3,(H,21,23)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVJMONAWAGMOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)NC(=O)C(=O)NC2=C(C=C(C=C2OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide | |
CAS RN |
957476-07-2 | |
| Record name | N,N'-bis(2,4,6-trimethoxyphenyl)ethanediamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1435724.png)
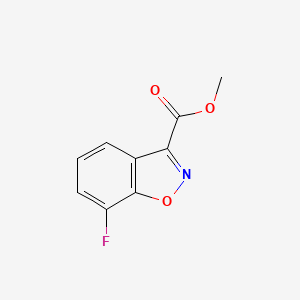
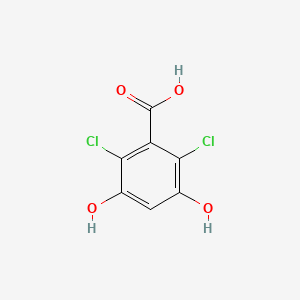
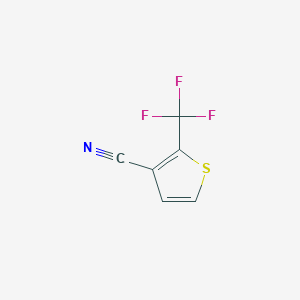
![2-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride](/img/structure/B1435730.png)
![9,9-Difluoro-1,4-dioxaspiro[5.5]undecan-5-one](/img/structure/B1435731.png)
![Methyl 3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoate](/img/structure/B1435732.png)
![(1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethenyl)(methyl)amine](/img/structure/B1435736.png)
![1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]piperazine hydrochloride](/img/structure/B1435737.png)

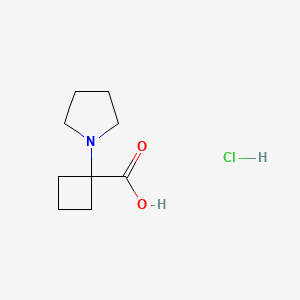
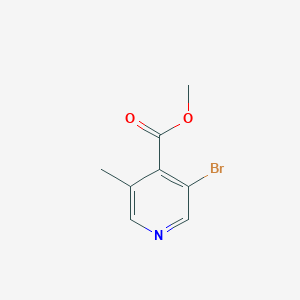
![{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}boronic acid](/img/structure/B1435743.png)
